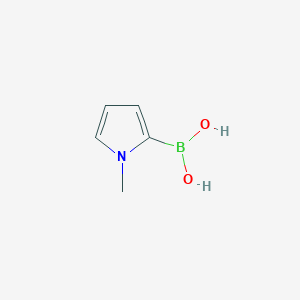

(1-Methyl-1H-pyrrol-2-yl)boronic acid

Description

Properties

IUPAC Name |

(1-methylpyrrol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BNO2/c1-7-4-2-3-5(7)6(8)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQUTQRHEXZYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CN1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623213 | |

| Record name | (1-Methyl-1H-pyrrol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911318-81-5 | |

| Record name | (1-Methyl-1H-pyrrol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1h Pyrrol 2 Yl Boronic Acid and Its Analogues

Classical and Contemporary Approaches to Organoboronic Acid Synthesis

The preparation of organoboronic acids can be broadly categorized into two main paradigms: the functionalization of pre-formed organometallic reagents and the direct borylation of C-H bonds.

One of the most common and earliest methods for synthesizing boronic acids involves the electrophilic trapping of organometallic intermediates with borate (B1201080) esters. nih.gov This approach typically begins with a halogenated pyrrole (B145914) precursor.

The Grignard reaction is a foundational method for forming carbon-carbon bonds and can be adapted for carbon-boron bond formation. mnstate.edu The process involves the reaction of a Grignard reagent, formed from an organohalide and magnesium metal, with a trialkyl borate.

The synthesis of (1-Methyl-1H-pyrrol-2-yl)boronic acid via this route would start with 2-halo-1-methylpyrrole (e.g., 2-bromo-1-methylpyrrole). This halide reacts with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding pyrrolylmagnesium halide. youtube.com This highly reactive organometallic intermediate is then treated at low temperatures with a borate ester, like triisopropyl borate or trimethyl borate. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired boronic acid. clockss.orggoogle.com A primary challenge in this method is the potential for multiple additions of the Grignard reagent to the boron center, leading to the formation of borinic acids and triarylboranes as byproducts. google.com This issue can often be managed by using a large excess of the borate ester and maintaining low reaction temperatures.

Table 1: Representative Grignard-Based Borylation

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

A powerful alternative to the Grignard method is the use of organolithium reagents to generate the key nucleophilic intermediate through a lithium-halogen exchange reaction. nih.gov This method is particularly effective for aryl and heteroaryl bromides and iodides and is often faster and more efficient than Grignard reagent formation, especially at low temperatures. researchgate.netharvard.edu

For the synthesis of this compound, 2-bromo- or 2-iodo-1-methylpyrrole (B1602047) is dissolved in an ethereal solvent and cooled to a low temperature, typically -78 °C. An alkyllithium reagent, most commonly n-butyllithium (n-BuLi), is then added to initiate the exchange. acs.org This process is extremely rapid, generating the 2-lithio-1-methylpyrrole intermediate. harvard.edu This lithiated species is then quenched by the addition of a trialkyl borate. The reaction is subsequently warmed to room temperature and hydrolyzed with an acid to yield the final boronic acid product. thieme-connect.comgoogle.com The use of N-protection on the pyrrole ring, such as the methyl group in the target compound, is crucial to prevent deprotonation of the N-H bond, which is more acidic than the C-H bonds. researchgate.net

Table 2: Lithium-Halogen Exchange for Heterocyclic Boronic Acid Synthesis

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | 1. n-BuLi; 2. B(Oi-Pr)₃; 3. MIDA | -78 °C to 150 °C | 2-Pyridyl MIDA Boronate | 64 | google.com |

Note: The table shows examples for related heterocyclic systems to illustrate the methodology's applicability.

Transmetalation offers another route to arylboronic acids, involving the exchange of a less electropositive metal or metalloid, such as tin or silicon, with a boron moiety. nih.gov Aryl- and heteroarylstannanes or -silanes can serve as precursors to boronic acids. conicet.gov.ar For instance, an aryltrialkyltin compound can react with a boron source like borane (B79455) (BH₃) in THF. Following the transmetalation, hydrolysis of the arylborane intermediate yields the arylboronic acid. conicet.gov.ar This method can be advantageous as the organotin and organosilane precursors are often stable and can be purified prior to the borylation step, and the reaction conditions can be mild. The Suzuki-Miyaura reaction itself is a testament to the utility of transmetalation, where an organoboron compound transfers its organic group to a transition metal catalyst like palladium. rsc.orgrsc.org

More contemporary methods bypass the need for halogenated starting materials and the generation of stoichiometric organometallic reagents. These strategies focus on the direct functionalization of carbon-hydrogen (C-H) bonds.

The direct borylation of aromatic and heteroaromatic C-H bonds has become a powerful and atom-economical tool in modern synthesis. rsc.org This approach typically employs a transition metal catalyst, most notably iridium, to react a C-H bond directly with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgnih.gov

For a substrate like N-methylpyrrole, iridium-catalyzed borylation generally exhibits high regioselectivity for the C-H bond at the 2-position due to electronic effects. The catalytic cycle often involves an iridium complex that activates the C-H bond, followed by reductive elimination to form the borylated product and regenerate the catalyst. rsc.org The regioselectivity of these reactions is typically governed by steric factors, but directing groups can be employed to steer the borylation to a specific site. rsc.orgrsc.org Recent advancements have also led to the development of metal-free C-H borylation protocols for pyrroles using reagents like BBr₃, where selectivity is controlled by chelation and electronic effects. nih.govresearchgate.net

Table 3: Examples of Direct C-H Borylation of Heteroarenes

| Substrate | Catalyst System | Boron Source | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Pyrroles | BBr₃ (Metal-Free) | BBr₃ | C2-Borylated Pyrrole | Pivaloyl directing group | nih.gov |

| Arenes | [Ir(cod)Cl]₂ / dtbpy | HBpin | Arylboronic Ester | Steric-controlled regioselectivity | rsc.org |

Compound Index

Direct Boronylation Strategies for Aromatic Systems

Iridium-Catalyzed Borylation of Pyrrole Derivatives

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds. This method offers a direct route to boronic esters from the corresponding C-H bonds, often with high regioselectivity and functional group tolerance.

The regioselectivity of iridium-catalyzed borylation of pyrrole derivatives is highly dependent on the nature of the substituent on the nitrogen atom. For instance, the borylation of the parent pyrrole heterocycle typically occurs at the C-2 position. However, the introduction of a methyl group on the nitrogen, as in 1-methylpyrrole, leads to a mixture of the 2- and 3-borylated products. Research has shown that the borylation of N-methylpyrrole yields the 2-borylated and 3-borylated isomers in a 76:24 ratio, respectively. nih.gov

Interestingly, employing larger N-substituents, such as triisopropylsilyl (TIPS) or tert-butoxycarbonyl (Boc), directs the borylation exclusively to the β-position (C-3). nih.gov This substituent-directed regioselectivity provides a strategic advantage in the synthesis of specifically functionalized pyrrole boronic acid derivatives. The choice of ligand on the iridium catalyst can also influence the regioselectivity, with studies showing that different ligands can switch the preference between ortho and meta positions in other aromatic systems. nih.gov

Table 1: Regioselectivity in the Iridium-Catalyzed Borylation of N-Substituted Pyrroles

| N-Substituent | 2-Borylated Product (%) | 3-Borylated Product (%) | Reference |

|---|---|---|---|

| -H | Major Product | Minor Product | nih.gov |

| -CH₃ | 76 | 24 | nih.gov |

| -TIPS | - | Exclusive Product | nih.gov |

| -Boc | - | Exclusive Product | nih.gov |

Expedited Synthetic Techniques for Pyrrole Boronic Acids

To meet the demands for rapid and efficient synthesis of chemical compounds, expedited techniques such as flow chemistry and microwave-assisted synthesis have been increasingly adopted. These methods offer significant advantages over traditional batch processes, including reduced reaction times, improved yields, and enhanced safety profiles.

Flow Chemistry Methodologies in Boronic Acid Preparation

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and scalability.

The synthesis of aryl boronic acids has been successfully demonstrated using flow chemistry, often employing organolithium intermediates. organic-chemistry.org In a typical setup, an aryl halide is mixed with an organolithium reagent in a flow reactor to generate an aryllithium species, which is then quenched with a borate ester to form the corresponding boronic acid or ester. This approach allows for extremely short reaction times, sometimes on the order of seconds, and high throughput, making it an attractive method for the large-scale production of boronic acids. organic-chemistry.orgnih.gov While specific examples for this compound are not extensively documented, the general principles are readily applicable.

Table 2: Representative Examples of Aryl Boronic Acid Synthesis via Flow Chemistry

| Aryl Halide | Reaction Time | Throughput | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | ~1 s | ~60 g/h | High | organic-chemistry.org |

| Various Phenyl Bromides | Significantly Shorter than Batch | Up to 2.0 kg/day | 50-75 | organic-chemistry.org |

Microwave-Assisted Synthetic Enhancements for Pyrrole Boronic Acid Derivatives

Microwave-assisted organic synthesis utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. sphinxsai.comresearchgate.net

The synthesis of various pyrrole derivatives has been significantly improved through the use of microwave irradiation. pensoft.netresearchgate.net For instance, the Clauson-Kaas synthesis of N-substituted pyrroles has been shown to proceed with higher yields and shorter reaction times under microwave conditions compared to traditional heating. pensoft.net Similarly, microwave-assisted methods have been developed for the synthesis of arylboronates, demonstrating improved yields and reduced reaction times. researchgate.net These findings strongly suggest that the synthesis of this compound and its analogs could be significantly enhanced by the application of microwave technology.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrrole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Clauson-Kaas Pyrrole Synthesis | Hours | Minutes | Higher Yields | pensoft.net |

| Synthesis of Functionalized Pyrroles | Several Hours | 10-20 min | Good to Excellent Yields | pensoft.net |

| General Heterocyclic Synthesis | 2-15 hours | 2-8 minutes | 10-30% Increase | sphinxsai.com |

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 1h Pyrrol 2 Yl Boronic Acid

Fundamental Reactivity of Boronic Acids

The chemical behavior of (1-Methyl-1H-pyrrol-2-yl)boronic acid is rooted in the inherent properties of the boronic acid group, characterized by its Lewis acidity, its capacity for reversible covalent bonding, and its ionization equilibria in various media.

Lewis Acidity and Interactions with Various Nucleophilic Species

The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid. This electron deficiency allows it to readily accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or other nucleophiles. researchgate.netnih.gov This interaction leads to a change in the hybridization of the boron atom from sp² in the trigonal planar boronic acid to sp³ in the tetrahedral boronate species. researchgate.net

The Lewis acidity of a boronic acid is a critical determinant of its reactivity and is influenced by the electronic properties of the aromatic ring to which it is attached. nih.gov In the case of this compound, the electron-rich nature of the N-methylpyrrole ring is expected to decrease the Lewis acidity of the boron center compared to phenylboronic acid. However, the precise quantification of this effect requires specific experimental measurement. Studies on related systems have shown that substituents on the aromatic ring can significantly impact Lewis acidity, although in some cases, these effects can be counteracted by solvation effects. nih.gov

The interaction with nucleophiles is not limited to simple Lewis acid-base adduct formation. Boronic acids can form stable complexes with a variety of nucleophilic species, a property that is fundamental to their application in sensors and as enzyme inhibitors. researchgate.net

Reversible Covalent Bond Formation with Vicinal Diols and Heteroatom Nucleophiles

A hallmark of boronic acid reactivity is the formation of reversible covalent bonds with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively. rsc.orgresearchgate.net This reaction is a dynamic equilibrium, the position of which is influenced by the pH of the medium, the concentration of the diol, and the inherent affinity between the specific boronic acid and diol.

The reaction proceeds through the interaction of the boronic acid with the diol, leading to the displacement of water molecules. The stability of the resulting boronate ester is influenced by several factors, including the stereochemistry of the diol and the electronic and steric properties of the boronic acid. researchgate.net For this compound, its ability to form these esters is a key aspect of its potential applications in areas such as carbohydrate recognition. The kinetics and thermodynamics of this process are complex, with both the neutral boronic acid and the anionic boronate species participating in the reaction. nih.gov

Computational studies on the interaction of boronic acids with diols have shown that the reaction proceeds in two steps, with the first step being rate-determining. rsc.org The electronegativity of the substituent on the boronic acid plays a significant role in its reactivity towards diols. rsc.org

Ionization Equilibria of Boronic Acids in Aqueous and Organic Media

In aqueous solution, boronic acids participate in an ionization equilibrium, acting as a Lewis acid by accepting a hydroxide ion to form a tetrahedral boronate anion. researchgate.netnih.gov This is distinct from the behavior of a Brønsted-Lowry acid, which would involve the donation of a proton from the boronic acid itself. The equilibrium is characterized by the acidity constant, pKa.

The solvent system also plays a significant role in the ionization equilibrium. For example, the pKa of phenylboronic acid is lower in water compared to a water/acetonitrile mixture, indicating a greater acidity in the purely aqueous medium. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds Note: Some data are for related compounds and are provided for comparative purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa |

| This compound | 911318-81-5 | C5H8BNO2 | 124.93 | Not available |

| This compound, pinacol (B44631) ester | 850567-47-4 | C11H18BNO2 | 207.08 | Not applicable |

| N-Boc-2-pyrroleboronic acid | 135884-31-0 | C9H14BNO4 | 211.02 | Not available |

| Phenylboronic acid | 98-80-6 | C6H7BO2 | 121.93 | ~8.86 (in water) |

Protodeboronation Pathways of Pyrrole (B145914) Boronic Acids

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant reaction pathway for many heteroaromatic boronic acids, including pyrrole derivatives. digitellinc.comwikipedia.org This process is often considered an undesirable side reaction in cross-coupling applications but can also be synthetically useful. The propensity of a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions. digitellinc.com 2-Heterocyclic boronic acids are known to be particularly unstable and prone to this decomposition pathway. nih.gov

Acid-Catalyzed Protodeboronation Mechanisms and Kinetics

In acidic media, the protodeboronation of arylboronic acids is generally understood to proceed via an electrophilic aromatic substitution mechanism where a proton replaces the boronic acid group. ed.ac.uk The rate of this reaction is dependent on the concentration of the acid.

The N-methyl group in this compound, being electron-donating, is expected to activate the pyrrole ring towards electrophilic substitution, which could potentially influence the rate of acid-catalyzed protodeboronation compared to the unsubstituted pyrrole-2-boronic acid. However, specific kinetic data for the N-methylated compound is not available.

Autocatalytic Phenomena in Protodeboronation Processes

A fascinating aspect of boronic acid decomposition is the observation of autocatalysis, where the reaction is catalyzed by one of its own species. In the context of protodeboronation, studies have shown that for some heteroaromatic boronic acids, the process can be catalyzed by the boronic acid itself. ed.ac.uked.ac.uknih.gov

The comprehensive study by Cox et al. on the protodeboronation of heteroaromatic boronic acids identified a pathway (k2cat) corresponding to autocatalysis. researchgate.neted.ac.uk This phenomenon is typically observed when both the boronic acid and its corresponding boronate are present in significant concentrations, which occurs at a pH close to the pKa of the boronic acid. ed.ac.uknih.gov The proposed mechanism involves the boronic acid acting as a proton donor to facilitate the departure of the boronate group from another molecule.

For 2-pyrrole boronic acid, the pH-rate profile showed evidence of autocatalysis contributing to its decomposition. researchgate.net It is plausible that this compound would also exhibit such behavior, although the specific kinetics would be influenced by its unique electronic and steric properties conferred by the N-methyl group. The presence of autocatalysis complicates the kinetic analysis of protodeboronation, as the rate becomes dependent on the initial concentration of the boronic acid. nih.gov

Substrate-Specific pH-Stability Zones and Their Determination

The reactivity and stability of boronic acids, including this compound, are intrinsically linked to the solution pH. This dependence arises from the equilibrium between the neutral, trigonal planar boronic acid (sp² hybridized boron) and its corresponding anionic, tetrahedral boronate ester (sp³ hybridized boron) upon interaction with hydroxyl ions. The pKa value, which is the pH at which these two forms are present in equal concentrations, is a critical parameter governing the compound's behavior in different chemical environments.

The determination of pKa values and, consequently, the pH-stability zones, is typically accomplished through several analytical techniques:

Potentiometric Titration: This classic method involves titrating a solution of the boronic acid with a standard base and monitoring the pH change. The pKa can be calculated from the resulting titration curve. acs.orgku.edu

Spectroscopic Titration (UV-Vis): Changes in the electronic structure upon ionization of the boronic acid to the boronate form lead to shifts in the UV-Vis absorbance spectrum. By monitoring these changes across a range of pH values, the pKa can be accurately determined. ku.edusemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly powerful for studying boronic acids. The chemical shift of the boron nucleus is distinct for the trigonal (typically ~30 ppm) and tetrahedral (typically ~10 ppm) species. By tracking the chemical shift as a function of pH, the equilibrium between the two forms and the pKa can be established. acs.orgresearchgate.net

The stability of a boronic acid is not solely dependent on pH but also on the substrate it interacts with, particularly in the context of ester formation with diols. The stability constants of these boronate esters are also pH-dependent. nih.govacs.org Generally, the tetrahedral boronate form is considered to form more stable complexes with diols in aqueous media compared to the neutral trigonal form. researchgate.net

| Boronic Acid | pKa Value | Reference |

|---|---|---|

| Phenylboronic Acid | ~9.0 | semanticscholar.org |

| 4-Methoxybenzeneboronic acid | 9.31 | ku.edu |

| 4-Nitrophenylboronic acid | 7.23 | researchgate.net |

| Benzoxaborole | 7.3 | semanticscholar.org |

| 2-Formylphenylboronic acid | ~7.3 | semanticscholar.org |

Dative Bond Formation and Complexation Behavior with Lewis Bases

The boron atom in this compound is sp² hybridized and possesses a vacant p-orbital, making it a Lewis acid. proquest.comnih.gov This Lewis acidity allows it to accept a pair of electrons from a Lewis base, forming a coordinate covalent bond, also known as a dative bond. proquest.com This interaction results in the formation of a Lewis acid-base adduct, where the boron center becomes tetracoordinate and adopts a tetrahedral geometry, similar to the boronate anion. nih.gov This complexation behavior is fundamental to the reactivity and stabilization of the boronic acid.

This compound can form stable dative complexes with various Lewis bases, including those containing nitrogen and phosphorus oxides.

Nitrogen Oxide Bases: N-oxides, such as 4-Picoline N-oxide, serve as effective oxygen-donor Lewis bases for boronic acids. The interaction involves the donation of a lone pair of electrons from the oxygen atom of the N-oxide to the empty p-orbital of the boron atom. proquest.com This complexation is not merely a structural curiosity; it is a key step in synthetic transformations. For instance, the hydroxylation of aryl and heteroaryl boronic acids to phenols can be achieved rapidly under mild, metal-free conditions using N-oxides as the oxygen source. The proposed mechanism involves the formation of a boronic acid-N-oxide adduct, followed by rearrangement. organic-chemistry.org

Phosphorus Oxide Bases: Tertiary phosphine (B1218219) oxides (R₃P=O) are another important class of Lewis bases that form stable adducts with boronic acids. proquest.com The oxygen atom in the P=O bond is electron-rich and readily coordinates to the Lewis acidic boron center. Studies on the complexation of various boronic acids with phosphine oxides, such as triphenylphosphine (B44618) oxide and trioctylphosphine (B1581425) oxide, have demonstrated the formation of these dative bond structures. proquest.com Structural studies of adducts between phosphine oxides and other Group 13 Lewis acids (e.g., AlCl₃, GaCl₃) reveal a highly symmetric environment around the metal center, confirming strong dative bonding from the oxygen. rsc.org

| Lewis Base Class | Example Base | Nature of Interaction | Reference |

|---|---|---|---|

| Nitrogen Oxide | 4-Picoline N-oxide | Dative bond formation (B ← O) | proquest.com |

| Phosphorus Oxide | Triphenylphosphine oxide | Dative bond formation (B ← O) | proquest.com |

| Phosphorus Oxide | Trioctylphosphine oxide | Dative bond formation (B ← O) | proquest.com |

| Amine | Quinuclidin-3-ol | Dative bond formation (B ← N) | nih.gov |

The formation of dative bonds with Lewis bases has profound implications for the chemical properties of this compound, significantly modulating its stability and reactivity.

Stabilization: Heteroaryl boronic acids are often susceptible to decomposition pathways such as protodeboronation and the formation of cyclic trimeric anhydrides known as boroxines. researchgate.netnih.gov Complexation with a Lewis base can effectively protect the boronic acid functionality. By forming a stable, tetracoordinate adduct, the Lewis base shields the Lewis acidic site, inhibiting these degradation pathways. For example, diethanolamine (B148213) complexed heterocyclic boronic acids (DABO boronates) are air-stable solids that can be stored for extended periods without noticeable degradation, unlike their free boronic acid counterparts. nih.gov This stabilization is crucial for handling and ensuring the stoichiometric accuracy of reactions.

Reactivity Modulation: The formation of a Lewis base adduct alters the electronic nature of the boron center, which in turn modulates its reactivity.

Activation: The formation of a tetracoordinate anionic boron center upon complexation increases its electron density, making it more susceptible to oxidation. This principle is exploited in photoredox catalysis, where a Lewis base catalyst can form a redox-active complex with a boronic acid, facilitating the generation of carbon-centered radicals under mild conditions. nih.gov

Change in Reaction Pathway: The interaction with a Lewis base can direct the outcome of a reaction. For instance, in the hydroxylation of boronic acids with N-oxides, the dative bond formation is a prerequisite for the subsequent oxygen transfer. organic-chemistry.org The Lewis acidity of boronic esters, which can be tuned by the diol used, is a key factor controlling regioselectivity in copper-catalyzed reactions, highlighting how Lewis interactions govern reactivity.

Passivation: While activating the boronic acid for certain transformations, the complexation can also passivate it towards reactions that require a vacant p-orbital on the boron atom.

| Effect of Complexation | Mechanism | Outcome | Reference |

|---|---|---|---|

| Stabilization | Protection of the Lewis acidic site from protodeboronation and boroxine (B1236090) formation. | Increased shelf-life and stability in solution. | nih.gov |

| Reactivity Modulation (Activation) | Formation of an electron-rich tetracoordinate boron species. | Facilitates oxidation in photoredox catalysis. | nih.gov |

| Reactivity Modulation (Pathway Control) | Formation of a reactive intermediate adduct. | Enables specific transformations like hydroxylation with N-oxides. | organic-chemistry.org |

Cross Coupling Reactions and Advanced Derivatizations Involving 1 Methyl 1h Pyrrol 2 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of Pyrrole (B145914) Boronic Acids

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.orgfishersci.co.uk This reaction is widely favored due to its mild conditions, tolerance of various functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. fishersci.co.uk For heteroaromatic compounds like pyrroles, this reaction provides a direct method for C-C bond formation.

Palladium-Catalyzed C-C Bond Formation with Aryl and Heteroaryl Halides

The palladium-catalyzed coupling of pyrrole boronic acids with aryl and heteroaryl halides is a powerful method for synthesizing substituted pyrroles. While specific examples using (1-Methyl-1H-pyrrol-2-yl)boronic acid are prevalent in synthetic chemistry, the reactivity is well-represented by closely related N-protected pyrrole boronic acids. For instance, N-Boc-2-pyrroleboronic acid and N-SEM-protected bromopyrroles readily participate in Suzuki-Miyaura coupling reactions.

These reactions typically employ a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.gov The reaction scope is broad, accommodating a variety of substituents on both the aryl halide and the pyrrole ring. Electron-withdrawing and electron-donating groups are generally well-tolerated. nih.govnih.gov

Below is a table summarizing representative Suzuki-Miyaura coupling reactions of N-protected pyrroles with various aryl halides.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of N-Protected Pyrroles with Aryl Halides

| Pyrrole Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-SEM-4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 61% | nih.gov |

| N-SEM-4-bromopyrrole-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 85% | nih.gov |

| N-SEM-4-bromopyrrole-2-carboxylate | 2-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-(2-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 77% | nih.gov |

| N-SEM-4-bromopyrrole-2-carboxylate | 4-Nitrophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-(4-nitrophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 83% | nih.gov |

| N-Boc-2-pyrroleboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂, K₂CO₃ | 1-tert-Butyl 2-(1-ethyl-1H-indazol-5-yl)-1H-pyrrole-1-carboxylate | 90% | mdpi.comresearchgate.net |

| N-Boc-2-pyrroleboronic acid | 5-Bromo-1-acetyl-1H-indazole | Pd(dppf)Cl₂, K₂CO₃ | 1-tert-Butyl 2-(1-acetyl-1H-indazol-5-yl)-1H-pyrrole-1-carboxylate | 85% | mdpi.comresearchgate.net |

Application in the Synthesis of Pyrrolyl Indazoles

A significant application of the Suzuki-Miyaura coupling of pyrrole boronic acids is the synthesis of pyrrolyl indazoles. The indazole nucleus is a key structural motif in many biologically active compounds. mdpi.comresearchgate.net The coupling reaction provides a convergent and efficient route to combine pyrrole and indazole fragments, which would be challenging to construct through other methods.

Research has demonstrated the successful coupling of N-Boc-2-pyrroleboronic acid with various N- and C-3 substituted 5-bromoindazoles. mdpi.comresearchgate.netnih.gov These reactions, catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), proceed in good yields, highlighting the method's utility. mdpi.comresearchgate.net The N-Boc protecting group on the pyrrole can be easily removed post-coupling, providing an NH-free pyrrolyl indazole that can be further functionalized. mdpi.comresearchgate.net This strategy allows for the facile production of diverse indazole-based heteroaryl compounds. mdpi.comresearchgate.netnih.gov

Regioselective Arylation of NH-Free Pyrroles

While N-protected pyrroles are commonly used to ensure predictable outcomes, the direct and regioselective arylation of NH-free pyrroles is a more atom-economical approach. The challenge lies in controlling the site of arylation, as pyrrole can react at multiple positions. The Suzuki-Miyaura reaction, when combined with selective halogenation or borylation of the pyrrole ring, enables controlled arylation. nih.gov

For instance, NH-free pyrroles can be selectively borylated at the C-2 position using iridium-catalyzed C-H borylation. The resulting pyrrole-2-boronic ester can then undergo Suzuki coupling to yield 2-arylpyrroles. nih.gov Conversely, protecting the nitrogen atom can direct borylation and subsequent arylation to the C-3 position. nih.gov This regiocontrol is crucial for the targeted synthesis of specific pyrrole-containing isomers.

Catalyst Design and Ligand Effects in Pyrrole Boronic Acid Couplings

The success of the Suzuki-Miyaura coupling of pyrrole boronic acids is highly dependent on the catalyst system. The choice of palladium source and, more critically, the phosphine ligand, can dramatically influence reaction efficiency, yield, and scope. mdpi.comresearchgate.netnih.gov For challenging substrates like electron-deficient heteroaryl boron derivatives, which are prone to decomposition via protodeboronation, a highly active catalyst is required. nih.gov

Studies on the coupling of N-Boc-2-pyrroleboronic acid with 5-bromo-1-ethyl-1H-indazole screened several palladium catalysts. mdpi.comresearchgate.net The results, summarized in the table below, show that Pd(dppf)Cl₂ was the most effective catalyst, providing a high yield in a short reaction time. mdpi.comresearchgate.net In contrast, catalysts with other phosphine ligands like PPh₃, PCy₃, or P(o-tol)₃ were less effective. mdpi.comresearchgate.net The development of bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos, RuPhos, t-BuXPhos), has significantly advanced the coupling of challenging heteroaryl substrates by creating more active and stable palladium catalysts. nih.govnih.gov

Table 2: Screening of Palladium Catalysts for the Coupling of N-Boc-2-pyrroleboronic acid with 5-Bromo-1-ethyl-1H-indazole

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | 90 | mdpi.comresearchgate.net |

| Pd(PPh₃)₄ | PPh₃ | 68 | mdpi.comresearchgate.net |

| Pd(PCy₃)₂ | PCy₃ | 55 | mdpi.comresearchgate.net |

| Pd₂(dba)₃ / P(o-tol)₃ | P(o-tol)₃ | 40 | mdpi.comresearchgate.net |

Reaction Conditions: Catalyst (5 mol%), K₂CO₃, DME, 80 °C, 2 h. mdpi.comresearchgate.net

Alternative Transition Metal-Catalyzed Coupling Reactions

While palladium catalysis dominates the field of cross-coupling, concerns about its cost and environmental impact have driven research into alternatives using more earth-abundant metals like iron. digitellinc.com

Iron-Catalyzed Biaryl Coupling Reactions with Heteroarylboronic Acids

Iron-catalyzed cross-coupling reactions are emerging as a sustainable alternative to palladium-based methods. digitellinc.comnih.gov Iron is an ideal candidate due to its high natural abundance, low cost, and minimal toxicity. digitellinc.com Research has shown that iron can catalyze the direct C-2 coupling of pyrrole with a range of heteroarylboronic acids and esters under air-stable conditions. digitellinc.com

These reactions represent a significant step towards more sustainable biaryl synthesis. While the field is still developing compared to palladium catalysis, iron-catalyzed methods have shown promise for specific applications, including the synthesis of substituted pyrroles. nih.gov The mechanism often involves radical pathways, which can offer different selectivity compared to the organometallic cycles of palladium catalysis. Further development in this area is a key goal in green chemistry. digitellinc.com

Computational Chemistry and Advanced Spectroscopic Characterization in the Study of 1 Methyl 1h Pyrrol 2 Yl Boronic Acid

Quantum Chemical Computations (Density Functional Theory and Time-Dependent DFT)

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the intricacies of molecular systems. For (1-Methyl-1H-pyrrol-2-yl)boronic acid, these methods elucidate a range of properties from electronic structure to reactivity.

Elucidation of Electronic Structures and Excited State Properties

Density Functional Theory (DFT) is a powerful method for determining the ground-state electronic structure of molecules. By solving the Kohn-Sham equations, DFT provides detailed information about electron density distribution, molecular geometry, and orbital energies. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can optimize the molecular geometry and describe the electronic landscape. researchgate.net

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. researchgate.net TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. rsc.org This is critical for understanding the photophysical behavior of the molecule. For instance, TD-DFT studies on related pyrrole (B145914) derivatives and other complex dyes have demonstrated the ability to predict their spectral features with reasonable accuracy, guiding the design of new materials with specific optical properties. rsc.orgnih.gov

Table 1: Representative TD-DFT Calculated Excitation Properties for a Heterocyclic Boronic Acid (Note: This table presents illustrative data typical for similar compounds, as specific experimental or computational values for this compound are not readily available in the literature.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S1 | 4.52 | 274 | 0.15 | HOMO -> LUMO (π -> π) |

| S2 | 5.10 | 243 | 0.45 | HOMO-1 -> LUMO (π -> π) |

| S3 | 5.58 | 222 | 0.08 | HOMO -> LUMO+1 (π -> π*) |

Analysis of Aromaticity and Thermochemical Stability Profiles

The stability of this compound is intrinsically linked to the aromaticity of its pyrrole ring. DFT calculations can quantify this aromaticity using several well-established indices. The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the degree of bond length equalization, while the Nucleus-Independent Chemical Shift (NICS) index calculates the magnetic shielding at the center of the ring, where negative values indicate aromatic character. researchgate.net Studies on related pyrrol-2-yl carbonyl compounds show that the nature of the substituent at the 2-position can modulate the π-electron delocalization and thus the aromaticity of the pyrrole ring. researchgate.net For this compound, the boronic acid group is expected to influence the ring's electronic properties.

Thermochemical stability can also be assessed through DFT by calculating the enthalpy of formation and Gibbs free energy. These values provide a thermodynamic basis for the compound's stability and its potential to participate in chemical reactions. Computational studies on various nitro-derivatives of pyrrole have successfully used calculated enthalpies of formation to evaluate their stability. researchgate.net

Table 2: Calculated Aromaticity Indices for Pyrrole and a Substituted Derivative (Note: Data is based on analogous compounds to illustrate the application of the methodology.)

| Compound | HOMA Index | NICS(0) (ppm) | NICS(1) (ppm) |

| Pyrrole | 0.965 | -15.2 | -10.5 |

| 2-Formylpyrrole | 0.910 | -12.8 | -9.7 |

Source: Adapted from studies on pyrrole derivatives. researchgate.net

Conformational Analysis and Intermolecular Interactions, including Hydrogen Bonding

The three-dimensional structure and intermolecular interactions of this compound are key to its behavior in solution and the solid state. The rotation around the C2-B bond gives rise to different conformers. DFT calculations are used to map the potential energy surface and identify the most stable conformations. For analogous 2-substituted N-methylpyrroles, such as 2-acyl-N-methylpyrroles, studies have shown a preference for the syn or anti conformer depending on steric and electronic factors. longdom.orglongdom.org The energy difference between these rotamers is typically in the range of 1-8 kcal/mol. longdom.org

In the solid state, boronic acids are well-known to form strong intermolecular hydrogen bonds. researchgate.net Typically, the B(OH)₂ groups of two molecules interact to form a centrosymmetric dimer, creating an eight-membered ring. mdpi.com These dimeric units can then be further linked into chains or more complex networks through additional hydrogen bonds involving the second hydroxyl group. researchgate.net For this compound, the pyrrole ring itself does not have an N-H donor, but the boronic acid hydroxyl groups are primary sites for forming robust hydrogen-bonded supramolecular structures. researchgate.net

Table 3: Calculated Relative Energies of Conformers for a Model 2-Substituted N-Methylpyrrole

| Conformer | Dihedral Angle (N-C-C-X) | Relative Energy (kcal/mol) |

| syn | ~0° | 0.00 |

| anti | ~180° | 2.50 |

Note: This is illustrative data based on studies of 2-acyl-N-methylpyrroles. longdom.orglongdom.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich N-methylpyrrole ring, while the LUMO may have significant contributions from the vacant p-orbital of the boron atom. This distribution makes the boronic acid group an electrophilic center, which is fundamental to its role in reactions like the Suzuki-Miyaura coupling.

Table 4: Representative FMO Data for a Heterocyclic Boronic Acid (Note: This table presents illustrative data typical for similar compounds.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Localized on the pyrrole ring system (π-orbital) |

| LUMO | -1.5 | Significant contribution from the boron p-orbital |

| HOMO-LUMO Gap | 4.7 | Indicates high kinetic stability |

Mechanistic Modeling of Complex Reaction Pathways and Transition States

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov Computational modeling using DFT is a powerful tool for elucidating the complex mechanisms of such catalytic cycles. researchgate.netrsc.org

Advanced Spectroscopic Methodologies for Structural and Electronic Elucidation

While computational methods provide theoretical predictions, advanced spectroscopic techniques offer experimental validation and characterization. The combination of both approaches provides a comprehensive understanding of the molecule.

For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is fundamental for confirming its covalent structure. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about through-space proximity of atoms, helping to determine the preferred conformation in solution. mdpi.com

Infrared (IR) and Raman spectroscopy are used to identify functional groups by their characteristic vibrational frequencies. In studies of related pyrrole derivatives, IR spectroscopy has been used to distinguish between different conformers and to study the strength of hydrogen bonds. researchgate.net

Solid-state NMR (SSNMR) is particularly powerful for characterizing the structure in its crystalline form. It is highly sensitive to the local environment of each nucleus and can provide detailed information about intermolecular interactions, such as hydrogen bonding patterns. nih.gov When combined with X-ray diffraction and supported by DFT calculations (an approach known as NMR crystallography), SSNMR can provide an exceptionally detailed and unambiguous picture of the solid-state structure, including the precise positions of hydrogen atoms. nih.gov

Boron-11 Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination State Analysis

Boron-11 (¹¹B) NMR spectroscopy is a powerful and direct method for probing the local environment of the boron atom in boronic acids like this compound. The chemical shift (δ) in a ¹¹B NMR spectrum is highly sensitive to the hybridization and coordination state of the boron center. mdpi.com This technique allows for the clear distinction between the trigonal planar (sp²-hybridized) boronic acid and the tetrahedral (sp³-hybridized) boronate species that forms in the presence of Lewis bases, such as hydroxide (B78521) ions or diols. mdpi.comnsf.gov

The sp²-hybridized boron atom in a free boronic acid is electron-deficient, possessing a vacant p-orbital, which results in a characteristically deshielded signal in the ¹¹B NMR spectrum. wiley-vch.de These signals for tricoordinate boronic acids and their esters typically appear in a range of δ +18 to +33 ppm. sdsu.edu Conversely, when the boronic acid coordinates with a Lewis base, the boron atom adopts a tetrahedral geometry. This sp³-hybridized state is more electron-rich, leading to increased shielding and a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing between δ +2 and +15 ppm. nsf.govacs.org

The equilibrium between the trigonal acid and the tetrahedral boronate can be monitored by observing the changes in the ¹¹B chemical shift as a function of pH. nsf.gov For instance, as the pH of an aqueous solution of a boronic acid is increased, the equilibrium shifts towards the formation of the anionic tetrahedral boronate, B(OH)₄⁻, resulting in the appearance of a new, upfield signal. mdpi.comnsf.gov ¹¹B NMR is, therefore, an indispensable tool for determining the pKa of boronic acids and for studying the thermodynamics of their complexation with diols, a reaction fundamental to their use in sensors and other applications. nsf.govresearchgate.net

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ) Range (ppm) |

| Trigonal Boronic Acid | sp² | +18 to +33 |

| Tetrahedral Boronate Ester/Adduct | sp³ | +2 to +15 |

| Tetrahedral Borohydrides | sp³ | -45 to -26 |

This table presents typical chemical shift ranges for different boron species, referenced against BF₃·Et₂O. sdsu.edu

Carbon-13 NMR Spectroscopy Challenges and Methodological Solutions for Boron-Proximal Carbons

While Carbon-13 (¹³C) NMR spectroscopy is a cornerstone of organic structure elucidation, obtaining a clear signal for the carbon atom directly bonded to boron (the ipso-carbon) in boronic acids presents a significant challenge. researchgate.netrsc.org This difficulty arises from the quadrupolar nature of the most abundant boron isotope, ¹¹B (I = 3/2, 80.4% natural abundance). researchgate.net

The non-spherical distribution of nuclear charge in the ¹¹B nucleus results in a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient, leading to very efficient quadrupolar relaxation, a rapid process that causes significant line broadening of the attached ¹³C nucleus signal. researchgate.netreddit.com Consequently, the signal for the boron-proximal carbon is often broadened to the point of being indistinguishable from the baseline noise in a standard ¹³C NMR spectrum. rsc.orgreddit.com

Several methodological approaches can be employed to overcome this issue:

High Concentration Samples: Using highly concentrated samples can sometimes make the broadened peak observable above the baseline noise. researchgate.net

Low-Temperature Analysis: Cooling the sample can sometimes decrease the rate of quadrupolar relaxation, leading to sharper signals.

Advanced NMR Techniques: Specialized pulse sequences and computational methods can help to detect and analyze the elusive ipso-carbon signal.

Isotopic Labeling: While not a routine method, enrichment with the ¹⁰B isotope (I = 3), which has a smaller quadrupole moment, can result in sharper signals.

In many published research articles, the signal for the carbon atom attached to the boronic acid group is simply not reported in the ¹³C NMR data, a common acknowledgment of this analytical challenge. rsc.org

Application of Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Mechanistic and Photophysical Research

UV-Vis and IR spectroscopy provide valuable information about the electronic and vibrational properties of this compound, aiding in both structural confirmation and mechanistic studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by electronic transitions within the pyrrole ring system. The pyrrole moiety is an aromatic heterocycle and exhibits strong absorption bands corresponding to π → π* transitions. researchgate.net For the parent pyrrole, a strong absorption band is centered around 210 nm, with weaker absorptions at longer wavelengths. researchgate.netrsc.org The substitution on the pyrrole ring, including the N-methyl and the C-boronic acid groups, will influence the precise position (λ_max) and intensity of these absorptions. UV-Vis spectroscopy is particularly useful for quantitative analysis and for monitoring reactions. libretexts.org For example, changes in the electronic structure upon complexation of the boronic acid with a diol can lead to shifts in the absorption spectrum, a principle that is widely used in the design of colorimetric sensors. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, serving as a molecular fingerprint. ijrti.org For this compound, key diagnostic absorption bands include:

O-H Stretching: A broad, strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid. This broadness is often due to intermolecular hydrogen bonding.

B-O Stretching: A strong, sharp absorption band typically found between 1300 and 1400 cm⁻¹ is indicative of the B-O single bond.

Pyrrole Ring Vibrations: The spectrum will also feature bands associated with the 1-methyl-pyrrol ring. These include C-H stretching just above 3000 cm⁻¹, C=C and C-N stretching in the 1400-1600 cm⁻¹ region, and various ring deformation modes. researchgate.netnist.govelsevierpure.com

The precise frequencies of these bands can provide insight into the molecular environment, such as the extent of hydrogen bonding in the solid state. fishersci.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Appearance |

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 3000 | Medium, Sharp |

| C=C / C-N Ring Stretch | 1400 - 1600 | Medium to Strong |

| B-O Stretch | 1300 - 1400 | Strong, Sharp |

This table summarizes key IR absorption frequencies relevant to this compound.

X-ray Crystallography for Solid-State Structural Confirmation and Geometric Analysis

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. wiley-vch.de For boronic acids, crystallographic analysis confirms the trigonal planar geometry around the sp²-hybridized boron atom. wiley-vch.dewiley-vch.de

A ubiquitous feature in the crystal structures of aryl- and heterocyclic boronic acids is the formation of hydrogen-bonded dimers. wiley-vch.de Two molecules of the boronic acid associate through a pair of O-H···O hydrogen bonds between their B(OH)₂ groups, creating a stable, centrosymmetric eight-membered ring. These dimeric units can then be further linked by additional hydrogen bonds into extended one-, two-, or three-dimensional networks. wiley-vch.de

Applications of 1 Methyl 1h Pyrrol 2 Yl Boronic Acid in Interdisciplinary Research Fields

Role in Synthetic Organic Chemistry as a Versatile Building Block

(1-Methyl-1H-pyrrol-2-yl)boronic acid serves as a crucial intermediate and building block in synthetic organic chemistry, primarily through its participation in cross-coupling reactions. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov Heterocyclic boronic acids, including pyrrolyl derivatives, are particularly useful in this context for the construction of complex bi-aryl and heteroaryl structures that are prevalent in pharmaceuticals and other functional materials. nih.gov

The utility of pyrroleboronic acids in Suzuki-Miyaura couplings allows for the synthesis of a wide array of substituted pyrrole (B145914) derivatives. mdpi.com These reactions are often characterized by high yields and good functional group tolerance, making them a preferred method for creating intricate molecular architectures. The methyl group on the pyrrole nitrogen of this compound can influence the electronic properties and reactivity of the molecule in these coupling reactions.

A representative example of the conditions for a Suzuki-Miyaura coupling reaction involving a pyrrole boronic acid derivative is presented in the table below.

| Reaction Component | Typical Reagent/Condition | Purpose |

| Boronic Acid Derivative | This compound | Source of the pyrrole moiety |

| Coupling Partner | Aryl or Heteroaryl Halide/Triflate | Provides the other part of the final molecule |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Facilitates the cross-coupling reaction |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |

This versatility makes this compound a valuable asset for synthetic chemists aiming to construct complex molecules with a pyrrole core.

Contributions to Medicinal Chemistry Research and Drug Design Principles

The boronic acid functional group has garnered significant interest in medicinal chemistry, largely due to its unique ability to form reversible covalent bonds with biological nucleophiles. researchgate.net This property, combined with the structural features of the pyrrole ring, positions this compound and its derivatives as promising scaffolds in drug discovery.

Design of Bioisosteres and Substrate Mimics for Biological Targets

The replacement of a carboxylic acid with a boronic acid can lead to significant changes in the physicochemical properties of a molecule, which can be advantageous in drug design. The table below compares some key properties of these two functional groups.

| Property | Carboxylic Acid (-COOH) | **Boronic Acid (-B(OH)₂) ** | Implication in Drug Design |

| Acidity (pKa) | ~4-5 | ~9 | Alters the ionization state at physiological pH, potentially impacting cell permeability and target binding. |

| Geometry | Trigonal planar at the carbonyl carbon | Trigonal planar, can become tetrahedral upon binding | The ability to form tetrahedral complexes allows for mimicking transition states of enzymatic reactions. researchgate.net |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor | Acts as a hydrogen bond donor and can accept a hydroxyl group to form a boronate | Offers different hydrogen bonding patterns for interaction with biological targets. |

By incorporating the this compound moiety into larger molecules, medicinal chemists can design substrate mimics that can interact with the active sites of enzymes, potentially leading to the development of novel therapeutics.

Molecular Engineering for Enhanced Selectivity and Pharmacokinetic Profile Modulation

The introduction of a boronic acid group, such as in this compound, into a drug candidate can significantly influence its selectivity and pharmacokinetic properties. nih.gov Selectivity is a critical aspect of drug design, as off-target interactions can lead to undesirable side effects. nih.gov The specific interactions of the boronic acid group with amino acid residues in a target protein can provide an additional layer of selectivity that may not be achievable with other functional groups. nih.gov

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), can also be modulated by the presence of a boronic acid. For example, the replacement of a more metabolically labile group with a boronic acid might alter the metabolic stability of the compound. The physicochemical properties of this compound, such as its polarity and hydrogen bonding capacity, can influence its ability to cross biological membranes and its distribution throughout the body.

Principles of Reversible Covalent Inhibitor Design

One of the most significant applications of boronic acids in medicinal chemistry is in the design of reversible covalent inhibitors. nih.govnih.gov Unlike irreversible covalent inhibitors that form permanent bonds with their targets, reversible covalent inhibitors form a covalent bond that can be broken, leading to a dynamic equilibrium between the bound and unbound states. nih.gov This can offer the potency and long duration of action of a covalent inhibitor while potentially reducing the risk of off-target toxicity associated with permanent protein modification. nih.govnih.gov

The electrophilic boron atom of the boronic acid can be attacked by nucleophilic residues in an enzyme's active site, such as serine, threonine, or lysine, to form a stable but reversible tetrahedral boronate adduct. nih.gov This interaction is central to the mechanism of action of the proteasome inhibitor bortezomib, a drug containing a boronic acid. researchgate.netnih.gov

The design of a reversible covalent inhibitor using a scaffold like this compound would involve positioning the boronic acid group to interact with a key nucleophilic residue in the target's active site. The pyrrole ring and its substituents would provide the necessary non-covalent interactions to ensure high affinity and selectivity for the target protein. The reversibility of the covalent bond is an intrinsic property of the boronate ester formed.

Advanced Materials Science Applications

The unique electronic properties of the pyrrole ring make it a valuable component in the development of advanced materials, particularly in the field of electrically conductive polymers.

Development of Electrically Conductive Polymers and Hybrid Materials

Polypyrrole is an intrinsically conducting polymer that has been extensively studied for various applications due to its good environmental stability, biocompatibility, and relatively high conductivity. researchgate.net The properties of polypyrrole can be tuned by incorporating different functional groups. The use of pyrrole derivatives, such as this compound, as monomers or co-monomers in the polymerization process can lead to the formation of functionalized conductive polymers with tailored properties.

The boronic acid group can serve several purposes in these materials. It can act as a site for post-polymerization modification, allowing for the attachment of other molecules to the polymer backbone. Furthermore, the boronic acid moiety can participate in intermolecular interactions, such as hydrogen bonding, which can influence the morphology and conductivity of the resulting polymer. The synthesis of such polymers can be achieved through chemical or electrochemical oxidation of the pyrrole monomer. researchgate.net

The development of hybrid materials, where the conductive polymer is combined with other components like nanoparticles or biomolecules, is another area where this compound could be utilized. The boronic acid's ability to interact with diols, for example, could be exploited to create hybrid materials with saccharide-sensing capabilities.

Optoelectronic Devices and Fluorophore-Based Sensing Platforms

This compound is a valuable component in the design of advanced optoelectronic materials, particularly in the creation of fluorophore-based sensing platforms. The fundamental principle of these sensors involves the reversible covalent binding of the boronic acid moiety to molecules containing 1,2- or 1,3-diols, a common feature in saccharides. acs.orgrsc.org This binding event modulates the electronic properties of an attached fluorophore, leading to a measurable change in fluorescence, such as quenching or enhancement. nih.gov

The mechanism of fluorescence change is often attributed to processes like Photoinduced Electron Transfer (PET). In a typical PET sensor, a fluorophore is linked to a receptor (the boronic acid) and a quencher. In the unbound state, the fluorescence is quenched. Upon binding a diol, the electronic character of the boron center changes, disrupting the quenching pathway and "turning on" the fluorescence. nih.gov The N-methylpyrrole ring of this compound, as an electron-rich heterocycle, influences the Lewis acidity of the boron atom, which in turn affects the binding affinity and the pKa of the sensor system. This property can be harnessed to fine-tune the sensor's sensitivity and operating pH range. For instance, modifying the electronic properties of the aryl group attached to the boronic acid can shift the optimal sensing pH to the physiological range. nih.gov

The versatility of the pyrrole scaffold allows it to be incorporated into various fluorophore systems, including those based on anthracene, pyrene, and carbazole, to detect a wide array of biologically relevant analytes. nih.govrsc.org The Suzuki-Miyaura cross-coupling reaction provides a straightforward method to link the this compound unit to functionalized fluorophores, creating sophisticated sensor molecules.

Table 1: Examples of Fluorophore Scaffolds Used in Boronic Acid-Based Sensors

| Fluorophore | Typical Mechanism | Target Analyte Example | Reference |

|---|---|---|---|

| Anthracene | Photoinduced Electron Transfer (PET) | Glucose, Fructose | nih.govnih.gov |

| Pyrene | Excimer Emission / FRET | Glucose | acs.orgnih.gov |

| Carbazole | Aggregation-Induced Emission (AIE) | Glucose | rsc.org |

| Boron-dipyrromethene (BODIPY) | Photoinduced Electron Transfer (PET) | Metal Ions (e.g., Zn²⁺) | rsc.org |

| 1,8-Naphthalimide | Intramolecular Charge Transfer (ICT) | Fructose | acs.org |

Research into Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy modality that requires the selective accumulation of a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), within tumor cells. nih.gov Subsequent irradiation of the tumor with a beam of low-energy neutrons triggers a nuclear fission reaction, producing high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei that destroy the cancer cells locally. nih.govnih.gov

The success of BNCT hinges on the development of effective boron delivery agents that can achieve a high tumor-to-normal tissue boron concentration ratio. researchgate.net While two agents, (L)-4-boronophenylalanine (L-BPA) and sodium borocaptate (BSH), are used clinically, there is extensive research into next-generation compounds with improved tumor selectivity. researchgate.netmdpi.com These include boron-containing amino acids, porphyrins, peptides, antibodies, and nanoparticles. mdpi.com

In this context, this compound serves as a potential building block for novel BNCT agents. Its low molecular weight and heterocyclic nature make it an attractive scaffold. The pyrrole ring is a common motif in many biologically active molecules and can be chemically modified to attach tumor-targeting moieties, such as peptides that bind to overexpressed receptors on cancer cells or cell-penetrating peptides. mdpi.commdpi.com The goal is to design a conjugate that combines the ¹⁰B payload of the boronic acid with the selective delivery capabilities of a targeting vector, thereby maximizing therapeutic efficacy while minimizing damage to healthy tissue. nih.gov

Table 2: Classes of Boron Delivery Agents Investigated for BNCT

| Agent Class | Delivery Principle | Example Compound(s) | Reference |

|---|---|---|---|

| Amino Acids | Transport via amino acid transporters (e.g., LAT1) | (L)-4-boronophenylalanine (L-BPA) | nih.govmdpi.com |

| Polyhedral Boranes | High boron content, passive accumulation | Sodium borocaptate (BSH) | nih.govresearchgate.net |

| Porphyrins | Preferential accumulation in malignant cells | Boronated protoporphyrin (BOPP) | nih.govmdpi.com |

| Monoclonal Antibodies | Targeting of tumor-specific antigens (e.g., EGFR) | Cetuximab-dendrimer conjugates | nih.govresearchgate.net |

| Liposomes / Nanoparticles | Enhanced permeability and retention (EPR) effect | Boron-loaded liposomes, Gold Nanoparticles | mdpi.commdpi.com |

Chemical Biology and Sensing Applications

Carbohydrate Recognition and Selective Sensing Systems

The ability of boronic acids to form reversible covalent bonds with cis-1,2- and cis-1,3-diols is the cornerstone of their use in carbohydrate recognition. acs.orgnih.gov This interaction has been extensively exploited to develop synthetic receptors, or "boronolectins," for detecting and quantifying sugars and other polyols. nih.govacs.org The binding event between the boronic acid and a carbohydrate forms a stable five- or six-membered cyclic boronate ester. rsc.org

This compound is a heteroaromatic boronic acid, and its binding properties are influenced by the electronic nature of the N-methylpyrrole ring. The electron-donating character of the pyrrole ring increases the electron density on the boron atom, which affects the boronic acid's pKa. This is a critical parameter, as the anionic tetrahedral boronate form is generally more reactive towards diols than the neutral trigonal form. nih.gov By tuning the electronic structure of the aromatic ring attached to the boronic acid, researchers can modulate the binding affinity and selectivity for different carbohydrates and optimize performance at physiological pH. nih.gov These systems are often designed to produce a colorimetric or fluorescent signal upon binding, enabling the sensitive detection of important biological analytes like glucose and fructose. acs.orgrsc.org

Table 3: Factors Influencing Boronic Acid-Carbohydrate Binding Affinity

| Factor | Description | Impact on Binding | Reference |

|---|---|---|---|

| pH | Affects the equilibrium between trigonal acid and tetrahedral boronate. | Higher pH generally favors the more reactive boronate form, increasing binding. | nih.govacs.org |

| pKa of Boronic Acid | The pH at which the acid and boronate forms are in equal concentration. | Lower pKa allows for stronger binding at or near physiological pH (7.4). | nih.gov |

| Substituents on Aryl Ring | Electron-withdrawing groups lower pKa; electron-donating groups raise pKa. | Can be used to tune the optimal pH for binding. | nih.gov |

| Saccharide Structure | The arrangement and conformation of hydroxyl groups. | Furanose forms of sugars often bind more strongly than pyranose forms. | acs.org |

| Solvent | The polarity and protic nature of the medium. | Aqueous environments require careful sensor design to favor analyte binding over solvation. | nih.gov |

Protein Manipulation and Biological Labeling Strategies

Boronic acids have emerged as versatile tools for the site-selective chemical modification of proteins, a key process in chemical biology. nih.govrsc.org These strategies leverage the unique reactivity of the boronic acid group to label proteins with probes, such as fluorophores or affinity tags. One major approach involves targeting glycoproteins by forming boronate esters with their pendant cis-diol-containing carbohydrate residues. nih.govmdpi.com This allows for the specific labeling of glycosylated proteins.

This compound can be incorporated into bifunctional molecules for this purpose. Such a molecule would contain the pyrrole boronic acid moiety for carbohydrate recognition and a separate functional handle for conjugation to a reporter molecule. These synthetic lectin mimetics can be used to profile glycan expression on cell surfaces or to isolate specific glycoproteins from complex mixtures. acs.org For example, a protein like bovine serum albumin (BSA) can be chemically modified with multiple phenylboronic acid groups to create a multivalent lectin mimetic capable of binding to cell surface sialic acids. acs.org The adaptable chemistry of the N-methylpyrrole scaffold makes this compound a suitable starting point for designing such sophisticated biological tools.

Table 4: Bioorthogonal Strategies Involving Boronic Acids for Protein Labeling

| Strategy | Reaction Principle | Target on Protein | Application | Reference |

|---|---|---|---|---|

| Boronate Ester Formation | Reversible covalent reaction between boronic acid and a cis-diol. | Glycan residues on glycoproteins. | Glycoprotein labeling, Cell surface imaging. | acs.orgnih.gov |

| Iminoboronate Formation | Reaction between a 2-formylphenylboronic acid and a hydrazine/hydroxylamine. | Hydrazine/hydroxylamine tag introduced via genetic code expansion. | Site-specific protein labeling. | nih.gov |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction using the boronic acid as a transient group. | Genetically encoded unnatural amino acid with a halide handle. | Stable, irreversible protein modification. | nih.gov |

Design of Stimuli-Responsive Biomaterials and Controlled Release Systems

The dynamic covalent nature of the boronate ester bond makes boronic acids exceptional candidates for creating stimuli-responsive "smart" biomaterials, particularly hydrogels. acs.orgrsc.org These hydrogels are typically formed by cross-linking polymers functionalized with boronic acids and polymers containing diol units, such as polyvinyl alcohol (PVA). rsc.orgnih.gov

The resulting network is held together by boronate ester cross-links that can be broken and reformed in response to specific environmental cues. nih.gov Two key stimuli are pH and the presence of competing sugars. A change in pH alters the boronic acid/boronate ester equilibrium, which can lead to the dissolution or swelling of the hydrogel. acs.org Similarly, the introduction of a sugar like glucose can competitively bind to the boronic acid moieties, displacing the polymeric diol cross-links and causing the hydrogel to degrade. rsc.org

This responsive behavior is the basis for self-regulated drug delivery systems. For example, a hydrogel loaded with insulin (B600854) can be designed to release its cargo in the presence of high glucose concentrations, providing a potential closed-loop system for diabetes management. rsc.org this compound can be incorporated into these systems by synthesizing polymers with pendant N-methylpyrrole boronic acid groups. The specific pKa and binding characteristics conferred by the pyrrole ring would influence the hydrogel's responsiveness, allowing for the fine-tuning of its degradation and drug release profile. nih.govacs.org

Table 5: Applications of Boronic Acid-Based Stimuli-Responsive Hydrogels

| Polymer System | Stimulus | Application | Mechanism | Reference |

|---|---|---|---|---|

| Boronic acid-functionalized alginate / Polyvinyl alcohol (PVA) | pH, Shear Stress | Controlled drug release | Dynamic covalent bonding modulates network connectivity and viscoelasticity. | nih.gov |

| Boronic acid polymer / Polyphenol (e.g., Ellagic Acid) | pH | In situ gelation, Drug release | pH-dependent formation of boronate ester cross-links with bioactive polyphenol. | nih.gov |

| Phenylboronic acid-containing polymer / PVA | Glucose, pH | Self-regulated insulin release | Competitive binding of glucose disrupts hydrogel cross-links, releasing encapsulated insulin. | rsc.org |

| 2-Acrylamidophenylboronic acid (2APBA) copolymer / Catechol-functionalized copolymer | pH, Oxygen | Self-healing materials | Internal coordination stabilizes boronate ester cross-links across a wide pH range. | acs.org |

Applications in Natural Product Synthesis and Analogues

This compound is a highly useful building block in organic synthesis, primarily through its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. xisdxjxsu.asiaresearchgate.net This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. xisdxjxsu.asia The mild reaction conditions, commercial availability of reagents, and high tolerance for various functional groups make it an essential tool in the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.net

The N-methylpyrrole moiety is a key structural feature in numerous biologically active natural products, especially alkaloids. This compound serves as an efficient synthon for introducing this specific heterocyclic ring into a target molecule. In a typical Suzuki coupling, the boronic acid is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form the new C-C bond. mdpi.comresearchgate.net

The utility of closely related pyrrole-2-boronic acids has been demonstrated in the synthesis of complex heterocyclic systems, such as pyrrolyl-indazoles, which are scaffolds of interest in medicinal chemistry. mdpi.comresearchgate.net By using this compound, synthetic chemists can readily construct analogues of natural products or design novel bioactive compounds containing the N-methylpyrrole-2-yl fragment, facilitating drug discovery and development programs.

Table 6: General Parameters for Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids

| Component | Common Examples | Function | Reference |

|---|---|---|---|

| Boronic Acid | This compound, Phenylboronic acid | Organoboron nucleophile | xisdxjxsu.asiamdpi.com |

| Coupling Partner | Aryl/Heteroaryl Bromides, Iodides, Chlorides, Triflates | Electrophile | researchgate.netnih.gov |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., XPhos) | Catalyzes the cross-coupling cycle | mdpi.comnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and facilitates transmetalation | mdpi.comnih.gov |

| Solvent | Dimethoxyethane (DME), Toluene, Dioxane, often with water | Solubilizes reactants and facilitates the reaction | mdpi.comnih.gov |

Q & A

Q. What are the optimal synthetic routes for (1-Methyl-1H-pyrrol-2-yl)boronic acid, and how can side reactions be minimized?

- Methodological Answer : The synthesis of arylboronic acids typically employs cross-coupling reactions like the Suzuki-Miyaura reaction. For this compound, a halogenated pyrrole precursor (e.g., 2-bromo-1-methylpyrrole) can react with a boronate ester under palladium catalysis. Key considerations:

- Use pinacol boronic esters to stabilize the boronic acid during synthesis .

- Purify intermediates via column chromatography to avoid dimerization or trimerization.

- Monitor reaction progress using NMR to detect boroxine formation, a common side reaction requiring anhydrous conditions .

Q. How can the binding kinetics of this compound with diols be quantified for sensor applications?

- Methodological Answer : Stopped-flow fluorescence assays are ideal for measuring binding kinetics. For example:

- Prepare boronic acid solutions in pH 7.4 buffer (to mimic physiological conditions).

- Mix with diol-containing analytes (e.g., glucose or fructose) and monitor fluorescence changes.

- Calculate and rates using pseudo-first-order approximations. Studies show binding equilibrium is reached within seconds, with values ordered: fructose > tagatose > glucose .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- MALDI-MS : Derivatize with 2,5-dihydroxybenzoic acid (DHB) to prevent boroxine interference. DHB acts as a matrix and esterification agent, enabling accurate mass determination .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen. Pyrolytic degradation pathways reveal structural influences on flame-retardant potential .